molecular formula C7H9NO B3048679 3,4-DIMETHYLPYRIDIN-1-IUM-1-OLATE CAS No. 1796-86-7

3,4-DIMETHYLPYRIDIN-1-IUM-1-OLATE

Cat. No.: B3048679
CAS No.: 1796-86-7
M. Wt: 123.15 g/mol
InChI Key: LYFNWGOUBVRWRG-UHFFFAOYSA-N
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Description

3,4-Dimethylpyridin-1-ium-1-olate: is a chemical compound with the molecular formula C7H9NO . It is a derivative of pyridine, characterized by the presence of two methyl groups at the 3 and 4 positions and an oxo group at the 1 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylpyridin-1-ium-1-olate typically involves the oxidation of 3,4-dimethylpyridine. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using more efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethylpyridin-1-ium-1-olate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3,4-Dimethylpyridin-1-ium-1-olate is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds. It serves as a precursor for various functionalized pyridine derivatives .

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in coordination chemistry. It is also explored for its antimicrobial properties .

Medicine: The compound’s derivatives are investigated for their potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 3,4-Dimethylpyridin-1-ium-1-olate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxo group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The methyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets .

Comparison with Similar Compounds

Uniqueness: 3,4-Dimethylpyridin-1-ium-1-olate is unique due to the presence of both methyl groups and an oxo group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research .

Properties

IUPAC Name

3,4-dimethyl-1-oxidopyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-3-4-8(9)5-7(6)2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFNWGOUBVRWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=[N+](C=C1)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80307089
Record name NSC187489
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80307089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1796-86-7
Record name NSC187489
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187489
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC187489
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80307089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The general procedure of Boekelheide1 for the preparation of hydroxymethylpyridines was used. Thus, a solution of freshly distilled 3,4-lutidine (46.0 g, 0.43 mol) in 120 mL of glacial acetic acid was cooled at 0° C. and then 64 mL of 30% H2O2 was added dropwise. The resulting solution was heated at 75° C. (oil-bath temperature) for 3 h. Another 20 mL of 30% H2O2 was then added and heating was continued for 18 h. Finally, 20 mL of 30% H2O2 was again added and the reaction was kept at 75° C. for another 3 h. The solution was then concentrated to about 100 mL under water-aspirator pressure, 50 mL of H2O was added and the mixture was concentrated to about one half volume. The resulting mixture was cooled (0°-5° C.) and basified to about pH 10 using cold 40% aqeuous NaOH. The mixture was then extracted with CH2Cl2 (5×) and the extract was dried (Na2CO3 +Na2SO4) and concentrated on the roto-vap to give a yellow solution. Dilution of this solution with hexane afforded a solid which was collected by filtration and then dried in vacuo to give 3,4-lutidine-N-oxide (48.0 g, 83%) as an off-white solid.
[Compound]
Name
hydroxymethylpyridines
Quantity
0 (± 1) mol
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reactant
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46 g
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reactant
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120 mL
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solvent
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64 mL
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20 mL
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20 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Firstly, under an argon gas atmosphere, 27.3 g of 3,4-dimethylpyridine (Aldrich) (255 mmol) in 150 mL acetic acid solution was cooled on ice, and 25 mL of 35% hydrogen peroxide aqueous solution was added thereto, stirred at 75° C. for 3 hours. Then additional 17.5 mL of 35% hydrogen peroxide aqueous solution was added and stirred at 75° C. for 3 hours. The reaction solution was neutralized by adding an aqueous solution of sodium hydrogen carbonate, extracted with methylene dichloride. The extract was dried on salt cake and concentrated to give a solid. The obtained solid was washed with ethyl acetate to give 29.55 g of 3,4-dimethylpyridine-N-oxide (94% yield).
Quantity
27.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
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reactant
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150 mL
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17.5 mL
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0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 3,4-dimethylpyridine (100.0 g, 0.93 mol) in dichloromethane was added m-CPBA (320.0 g, 1.87 mol) at the room temperature. The reaction mixture was stirred at room temperature overnight, and then quenched with saturated solution of Na2S2O3 (100 mL). The organic layer was separated and the aqueous phase was extracted with CH2Cl2 (300 mL×3). The combined organic layers were dried over anhydrous Na2SO4, filtered and evaporated under vacuum to yield a residue that was purified by column chromatography on silica gel (10-100% MeOH in EtOAc) to give 3,4-dimethylpyridine 1-oxide (70.0 g, 61%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
320 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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